molecular formula C6H3F4N B1399116 2-(Difluoromethyl)-3,6-difluoropyridine CAS No. 1374659-43-4

2-(Difluoromethyl)-3,6-difluoropyridine

Cat. No. B1399116
M. Wt: 165.09 g/mol
InChI Key: QIMRMWXRNIWBEX-UHFFFAOYSA-N
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Description

“Difluoromethyl 2-pyridyl sulfone” is a previously unknown compound that was found to act as a novel and efficient gem-difluoroolefination reagent for both aldehydes and ketones . It is also used as a reagent in the nucleophilic difluoro (sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .


Molecular Structure Analysis

The molecular structure of “Difluoromethyl 2-pyridyl sulfone” is represented by the empirical formula C6H5F2NO2S . The fluorinated sulfinate intermediate in the reaction is relatively stable, which can be observed by 19 F NMR and trapped with CH 3 I .


Chemical Reactions Analysis

“Difluoromethyl 2-pyridyl sulfone” is used in the gem-difluoroolefination of aldehydes and ketones . It was found that the fluorinated sulfinate intermediate in the reaction is relatively stable .

Scientific Research Applications

1. Late-stage difluoromethylation

  • Application Summary: This process involves the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
  • Methods of Application: The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
  • Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

2. Introduction of fluorinated components into molecules

  • Application Summary: A team of chemists at the University of Münster has developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines .
  • Methods of Application: Using the new method, the difluoromethyl group can be introduced either at the meta-position (two atoms away from the nitrogen) or at the para-position (three atoms away from the nitrogen) .
  • Results or Outcomes: The method is promising because the regioselective difluoromethylation of pyridines is considered a challenge in the chemistry field .

3. Chemoprevention of Human Actinic Keratoses

  • Application Summary: α-2-(Difluoromethyl)-dl-ornithine(DFMO), an irreversible inhibitor of ornithine decarboxylase, has been shown to suppress skin carcinogenesis in murine models after oral or topical administration .
  • Methods of Application: A randomized, placebo-controlled study was designed using a topical hydrophilic ointment formulation with or without 10% (w/w) DFMO .
  • Results or Outcomes: The study results are not provided in the source .

4. Difluoromethylation of heterocycles

  • Application Summary: This application involves the difluoromethylation of heterocycles via a radical process .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The outcomes and applications of this process are not provided in the source .

5. Hydrolytic Reactivity of 2-Difluoromethyl Pyrroles

  • Application Summary: This application involves the study of the hydrolytic reactivity of 2-difluoromethyl pyrroles .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The outcomes and applications of this process are not provided in the source .

properties

IUPAC Name

2-(difluoromethyl)-3,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMRMWXRNIWBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-3,6-difluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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